molecular formula C21H19N5O4 B2928720 methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate CAS No. 1359065-94-3

methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate

Cat. No.: B2928720
CAS No.: 1359065-94-3
M. Wt: 405.414
InChI Key: JBEPEJYAMRUSHC-UHFFFAOYSA-N
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Description

Triazoloquinoxaline is a class of compounds that has been studied for its potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . A specific example is the cyclocondensation reaction of amino [1,2,4]triazolo [4,3- a ]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol .


Molecular Structure Analysis

Triazole compounds, including triazoloquinoxalines, are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoloquinoxalines can undergo various chemical reactions due to the electrophilic character of the carbon . For instance, they can react with carbonyl derivatives leading to 1-alkyl or 1-aryl triazoloquinoxalines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its molecular structure. For instance, the molecular weight of a related compound, 5-methyl-[1,2,4]triazolo [1,5-a]pyrimidin-7-ol, is 150.1380 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate, a compound with a complex structure involving triazoloquinoxaline moiety, is used in the synthesis of various derivatives with potential pharmacological activities. The compound serves as a precursor in the formation of amino acid derivatives linked to the triazoloquinoxaline moiety through specific coupling methods, showcasing its versatility in organic synthesis. Such derivatives have been obtained via reactions that include DCC coupling and azide coupling methods, underscoring the compound's utility in generating new chemical entities with varying yields and properties (Fathalla, 2015).

Pharmacological Potential

The triazoloquinoxaline derivatives, including compounds structurally related to this compound, have shown promising pharmacological profiles. A notable application is in the development of novel and rapid-acting antidepressant agents. Specific derivatives within this class reduce immobility in Porsolt's behavioral despair model in rats, suggesting their potential as therapeutic agents for depression. Additionally, these compounds exhibit high affinity for adenosine A1 and A2 receptors, indicating their possible utility in targeting adenosine receptor-mediated pathways (Sarges et al., 1990).

Antimicrobial Activity

Further extending its pharmacological applications, derivatives synthesized from reactions involving compounds like this compound have been evaluated for antimicrobial activity. These studies have explored the antibacterial and antifungal potentials of new pyrazoline and pyrazole derivatives, highlighting the role of triazoloquinoxaline derivatives in the development of agents against microbial pathogens (Hassan, 2013).

Mechanism of Action

While the specific mechanism of action for “methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate” is not available, triazoloquinoxalines in general are known to exhibit a variety of biological activities. They can bind with a variety of enzymes and receptors in the biological system .

Future Directions

The future research directions in this field could involve the synthesis of new derivatives of triazoloquinoxalines, studying their biological activities, and exploring their potential applications in medicinal chemistry .

Properties

IUPAC Name

methyl 2-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-17-23-24-19-20(28)25(15-10-6-7-11-16(15)26(17)19)12-18(27)22-14-9-5-4-8-13(14)21(29)30-2/h4-11H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEPEJYAMRUSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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